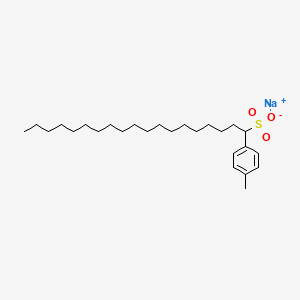
Powellite (Ca(MoO4))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Powellite is a calcium molybdate mineral with the chemical formula Ca(MoO4). It belongs to the broader group of molybdate minerals and is known for its distinctive tetragonal crystal structure. Powellite typically occurs as a secondary mineral in oxidized hydrothermal ore deposits and is often associated with other molybdenum-bearing minerals like molybdenite. It can exhibit a range of colors, including yellow, orange, brown, and even colorless. One of its noteworthy properties is its fluorescence under ultraviolet light, which adds to its visual appeal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Powellite can be synthesized through solid-state reactions. For example, the Ca1-xLix/2Gdx/2MoO4 series is prepared by solid-state reaction using Gd3+ as a trivalent minor actinide surrogate. The reaction involves sintering at temperatures over 800°C, where the couple (Gd3+ and Li+) is incorporated into the eightfold coordinated Ca site of the powellite structure .
Industrial Production Methods: In industrial settings, powellite ceramics are prepared for applications such as immobilizing minor actinides and molybdenum from reprocessed nuclear fuel. The preparation involves controlled cooling conditions to form a powellite crystalline structure by reaction with alkaline earth elements .
Chemical Reactions Analysis
Types of Reactions: Powellite undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its chemical durability and stability under different conditions .
Common Reagents and Conditions: Common reagents used in reactions involving powellite include alkaline earth elements and trivalent minor actinides. The reactions typically occur under high-temperature conditions, often exceeding 800°C .
Major Products: The major products formed from these reactions include stable ceramic matrices that are used for immobilizing radioactive waste. The chemical durability of these products is evaluated through leaching behaviors and interfacial dissolution-reprecipitation mechanisms .
Scientific Research Applications
Powellite has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which powellite exerts its effects involves its structural properties that impart high chemical stability and broad charge transfer bands arising from the MoO4 tetrahedron unit. The molecular targets include the calcium cations and molybdate anions arranged in a specific pattern within the tetragonal crystal structure .
Comparison with Similar Compounds
- Scheelite (CaWO4)
- Wulfenite (PbMoO4)
- Stolzite (PbWO4)
Powellite’s uniqueness lies in its combination of high chemical stability, fluorescence properties, and its role in immobilizing radioactive waste .
Properties
CAS No. |
14020-51-0 |
|---|---|
Molecular Formula |
CaMoO4-6 |
Molecular Weight |
200.03 g/mol |
IUPAC Name |
calcium;molybdenum;oxygen(2-) |
InChI |
InChI=1S/Ca.Mo.4O/q+2;;4*-2 |
InChI Key |
RKZUBBQQQBQBGT-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ca+2].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



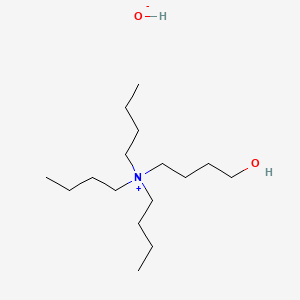
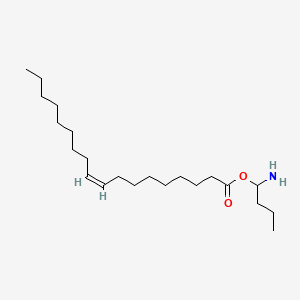

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
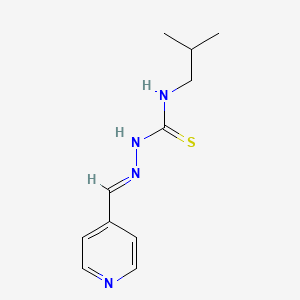

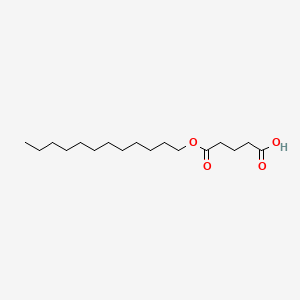
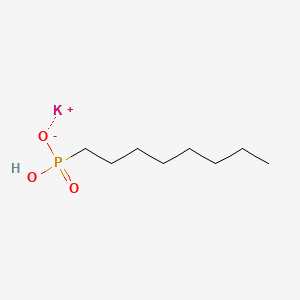
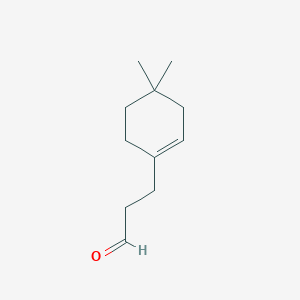
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
